molecular formula C3H11ClN2O B3039881 2-Hydrazinylpropan-1-ol dihydrochloride CAS No. 1384427-89-7

2-Hydrazinylpropan-1-ol dihydrochloride

Cat. No.: B3039881
CAS No.: 1384427-89-7
M. Wt: 126.58 g/mol
InChI Key: HMJOXIBJQQJHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylpropan-1-ol dihydrochloride typically involves the reaction of 2-hydrazinylpropan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The compound is then purified and stored in a dark place under an inert atmosphere at 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpropan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxidized products, and substituted compounds. These products have significant applications in different fields of research.

Mechanism of Action

The mechanism of action of 2-Hydrazinylpropan-1-ol dihydrochloride involves its nucleophilic hydroxy group and electrophilic activation for the phosphodiester by ammonium/guanidinium groups. This spatial proximity enhances its DNA cleavage efficiency. The compound interacts with molecular targets such as nucleic acids and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylpropan-1-ol dihydrochloride is unique due to its enhanced DNA cleavage efficiency and its role in various chemical syntheses and nucleic acid modifications. Its ability to act as a metal-free DNA cleaving agent sets it apart from other similar compounds.

Properties

CAS No.

1384427-89-7

Molecular Formula

C3H11ClN2O

Molecular Weight

126.58 g/mol

IUPAC Name

2-hydrazinylpropan-1-ol;hydrochloride

InChI

InChI=1S/C3H10N2O.ClH/c1-3(2-6)5-4;/h3,5-6H,2,4H2,1H3;1H

InChI Key

HMJOXIBJQQJHQV-UHFFFAOYSA-N

SMILES

CC(CO)NN.Cl.Cl

Canonical SMILES

CC(CO)NN.Cl

sequence

A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazinylpropan-1-ol dihydrochloride
Reactant of Route 2
2-Hydrazinylpropan-1-ol dihydrochloride
Reactant of Route 3
2-Hydrazinylpropan-1-ol dihydrochloride
Reactant of Route 4
2-Hydrazinylpropan-1-ol dihydrochloride
Reactant of Route 5
2-Hydrazinylpropan-1-ol dihydrochloride
Reactant of Route 6
2-Hydrazinylpropan-1-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.